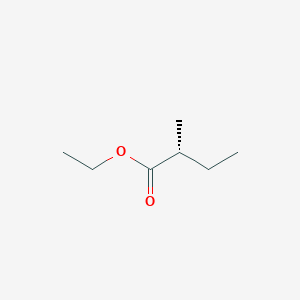![molecular formula C29H44N2O3S B1147968 Di6-ASP-BS [Di6-ASP-PS] CAS No. 90133-77-0](/img/new.no-structure.jpg)
Di6-ASP-BS [Di6-ASP-PS]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di6-ASP-BS [Di6-ASP-PS] is a fluorescent probe with the molecular formula C29H44N2O3S and a molecular weight of 500.74. This compound is used extensively in scientific research due to its unique properties, which make it suitable for various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of Di6-ASP-BS [Di6-ASP-PS] involves several steps, including the reaction of specific starting materials under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer. Industrial production methods typically involve large-scale synthesis in specialized facilities to ensure high purity and yield .
Analyse Chemischer Reaktionen
Di6-ASP-BS [Di6-ASP-PS] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Di6-ASP-BS [Di6-ASP-PS] has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in imaging techniques to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays and therapeutic research to track the distribution and activity of drugs within the body.
Industry: Applied in the development of new materials and technologies, such as sensors and imaging devices.
Wirkmechanismus
The mechanism of action of Di6-ASP-BS [Di6-ASP-PS] involves its ability to fluoresce when exposed to specific wavelengths of light. This fluorescence is due to the compound’s unique molecular structure, which allows it to absorb and emit light efficiently. The molecular targets and pathways involved in its action depend on the specific application and context in which it is used.
Vergleich Mit ähnlichen Verbindungen
Di6-ASP-BS [Di6-ASP-PS] is unique compared to other fluorescent probes due to its specific molecular structure and properties. Similar compounds include:
Di4-ASP-BS: A related fluorescent probe with a slightly different molecular structure and properties.
Di8-ASP-BS: Another similar compound with variations in its molecular formula and fluorescence characteristics.
These similar compounds share some properties with Di6-ASP-BS [Di6-ASP-PS] but differ in their specific applications and effectiveness.
Eigenschaften
CAS-Nummer |
90133-77-0 |
|---|---|
Molekularformel |
C29H44N2O3S |
Molekulargewicht |
500.74 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[9-(2,5-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride](/img/structure/B1147896.png)

